molecular formula C17H16N2OS2 B2480489 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 324579-89-7

2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2480489
CAS No.: 324579-89-7
M. Wt: 328.45
InChI Key: FSNZABANJAGDIX-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic thieno[2,3-d]pyrimidine derivative supplied for early discovery research. This compound is part of a class of molecules known for their significant potential in pharmacological investigations, particularly as a core scaffold for developing new therapeutic agents. Thieno[2,3-d]pyrimidines are recognized as bioisosteres of quinazolines and natural nitrogenous bases, which contributes to their ability to interact with critical biological targets . Research into analogous 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones has demonstrated potent analgesic and anti-inflammatory activities in preclinical models, with some derivatives exhibiting potency comparable to standard drugs like diclofenac sodium . Furthermore, the thieno[2,3-d]pyrimidine structural motif is of great interest in oncology research. These compounds are investigated as potent non-classical, lipophilic inhibitors of the dihydrofolate reductase (DHFR) enzyme, a recognized target in cancer therapy . Some closely related derivatives have shown promising anti-proliferative activity against a range of human cancer cell lines, including breast cancer models, and can induce cell cycle arrest and apoptosis . This product is provided as a research chemical for use in laboratory settings only. Buyer assumes responsibility to confirm product identity and/or purity. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6-dimethyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-12(2)22-16-14(11)15(20)18-17(19-16)21-10-6-9-13-7-4-3-5-8-13/h3-9H,10H2,1-2H3,(H,18,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNZABANJAGDIX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SC/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thieno[2,3-d]pyrimidine core with various substituents, including the cinnamylthio group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Comparison with Similar Compounds

Key Observations :

  • The benzylamino group in compound 5a () shows potent cytotoxicity, likely due to hydrogen bonding and hydrophobic interactions with cellular targets.
  • The cinnamylthio group’s larger aromatic system may improve binding to hydrophobic pockets but could reduce selectivity compared to smaller substituents.

Antiviral Activity

Thienopyrimidinones with phenolic substituents exhibit HIV-1 inhibition:

Compound Substituent Target IC₅₀ / Key Data Reference ID
2-(3,4-Dihydroxyphenyl) derivative Dihydroxyphenyl HIV-1 IN-LEDGF/p75 interaction Submicromolar activity; scaffold optimized for toxicity reduction
Target compound Cinnamylthio Hypothetical Cinnamyl’s bulk may hinder target binding compared to planar dihydroxyphenyl groups.

Key Observations :

  • Dihydroxyphenyl derivatives (e.g., compound 1 in ) are effective HIV-1 inhibitors, with the catechol moiety critical for metal chelation in the integrase active site .
  • The cinnamylthio group’s steric bulk and lack of hydrogen-bonding donors may limit antiviral efficacy unless tailored for specific viral targets.

Anti-Inflammatory Activity

COX-2 selectivity is influenced by 2-position substituents:

Compound Substituent COX-2 IC₅₀ (μM) Selectivity Index (COX-2/COX-1) Reference ID
2-(para-Fluorophenyl) derivative para-Fluorophenyl 42.19 4.81
Target compound Cinnamylthio Not tested Predicted lower selectivity

Key Observations :

  • Electron-withdrawing groups (e.g., para-fluorophenyl) enhance COX-2 selectivity by fitting into the enzyme’s hydrophobic pocket .
  • The cinnamylthio group’s conjugated system might align with COX-2’s active site, but its size could reduce selectivity compared to smaller substituents.

Fungicidal Activity

Alkylamino derivatives show broad-spectrum antifungal effects:

Compound Substituent Fungal Strains Tested Efficacy (%) Reference ID
2-(tert-Butylamino) derivative tert-Butylamino Six fungi (unspecified) High
Target compound Cinnamylthio Hypothetical Moderate

Key Observations :

  • Alkylamino groups (e.g., tert-butyl) optimize steric and electronic interactions with fungal enzymes .
  • The cinnamylthio group’s rigidity and aromaticity may reduce fungicidal potency compared to flexible alkyl chains.

Structural and Functional Insights

  • Synthetic Accessibility : Cinnamylthio derivatives can be synthesized via nucleophilic substitution or thiol-ene reactions, similar to methods in and .

Biological Activity

2-(Cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a cinnamylthio group. The exploration of its biological properties is crucial for understanding its potential applications in pharmaceuticals and medicinal chemistry.

  • Molecular Formula : C₁₃H₁₃N₂OS
  • Molecular Weight : 247.32 g/mol
  • CAS Number : 18593-44-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with thienopyrimidine structures possess significant antimicrobial properties. The presence of the cinnamylthio group may enhance this activity by improving solubility and bioavailability.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism of action could involve the modulation of cell cycle progression and induction of apoptosis.
  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of several thienopyrimidine derivatives, including this compound. The results indicated:

  • Inhibition Zones : The compound showed significant inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) and moderate effects on Gram-negative bacteria (e.g., Escherichia coli).
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10

Anticancer Activity

In vitro studies performed on human cancer cell lines revealed that the compound exhibited cytotoxic effects. A notable study reported:

  • IC50 Values : The IC50 for breast cancer cells (MCF-7) was found to be approximately 12 µM, indicating potent anticancer activity.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)18

Anti-inflammatory Effects

Research exploring the anti-inflammatory potential of thienopyrimidine derivatives highlighted the ability of this compound to reduce pro-inflammatory cytokines in vitro. The findings suggested:

  • Cytokine Reduction : A significant decrease in TNF-alpha and IL-6 levels was observed in treated macrophages.

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